molecular formula C11H10FNO B1442858 4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile CAS No. 1247651-44-0

4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile

Cat. No.: B1442858
CAS No.: 1247651-44-0
M. Wt: 191.2 g/mol
InChI Key: WJPWNPFLUIHBNK-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile is an organic compound that features a fluorinated phenyl ring, a nitrile group, and a ketone functional group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in different scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile typically involves the reaction of 3-fluorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction followed by a dehydration step to form the nitrile group. The reaction conditions often require a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, while the nitrile and ketone groups can participate in various chemical reactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-3-methyl-4-oxobutanenitrile
  • 4-(3-Bromophenyl)-3-methyl-4-oxobutanenitrile
  • 4-(3-Methylphenyl)-3-methyl-4-oxobutanenitrile

Uniqueness

4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its chloro, bromo, or methyl analogs. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(3-fluorophenyl)-3-methyl-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-8(5-6-13)11(14)9-3-2-4-10(12)7-9/h2-4,7-8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPWNPFLUIHBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)C(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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